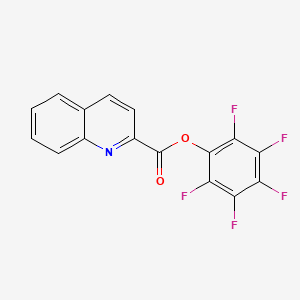
2-Quinolinecarboxylic acid, pentafluorophenyl ester
Cat. No. B8582011
Key on ui cas rn:
148315-27-9
M. Wt: 339.22 g/mol
InChI Key: JURPUYSGCRUJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05719287
Procedure details


An oven dried single necked round bottom flask was charged with 15.0 g quinaldic acid (86.6 mmol), 20.8 g pentafluorophenol (113 mmol), and 200 mL THF. The suspension was stirred, and 18.3 g EDC (95.3 mmol) was added in one portion. Vigorous stirring was continued at room temperature for two hours, during which time a gummy precipitate formed at the bottom of the flask. The solution was decanted from the gum, and the gum was washed with CH2C12. The combined organic layers were diluted with hexane and washed once with 50 mL 0.1N NaHSO4, twice with 50 mL 1N K2CO3, and once with 50 mL brine. The organic layer was dried over Na2SO4, filtered, and concentrated in vacuo, affording a pale pink solid. The solid was dissolved in 30 mL hot diethyl ether and 400 mL hot hexane was added. The solution was allowed to cool to room temperature, and then to 0° C. over a period af 1.5 hours. The desired product was collected as colorless needles (21.6 g, 73%) by filtration.






Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:13])(=[O:12])[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[F:14][C:15]1[C:20](O)=[C:19]([F:22])[C:18]([F:23])=[C:17]([F:24])[C:16]=1[F:25].C1COCC1.C(Cl)CCl>C(OCC)C.CCCCCC>[F:14][C:15]1[C:20]([O:12][C:1](=[O:13])[C:2]2[CH:11]=[CH:10][C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[N:3]=2)=[C:19]([F:22])[C:18]([F:23])=[C:17]([F:24])[C:16]=1[F:25]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=NC2=CC=CC=C2C=C1)(=O)O
|
|
Name
|
|
|
Quantity
|
20.8 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=C(C(=C1O)F)F)F)F
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
18.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The suspension was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An oven dried single necked round bottom flask
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Vigorous stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a gummy precipitate formed at the bottom of the flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution was decanted from the gum
|
WASH
|
Type
|
WASH
|
|
Details
|
the gum was washed with CH2C12
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The combined organic layers were diluted with hexane
|
WASH
|
Type
|
WASH
|
|
Details
|
washed once with 50 mL 0.1N NaHSO4, twice with 50 mL 1N K2CO3
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
affording a pale pink solid
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to 0° C. over a period af 1.5 hours
|
|
Duration
|
1.5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The desired product was collected as colorless needles (21.6 g, 73%) by filtration
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=C(C(=C(C(=C1OC(C1=NC2=CC=CC=C2C=C1)=O)F)F)F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
